2-Aminonorvaline
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Overview
Description
2-Aminonorvaline: is an amino acid with the chemical formula CH₃(CH₂)₂CH(NH₂)CO₂H. It is a structural analog of valeric acid and an isomer of the more common amino acid valine. Like most other α-amino acids, this compound is chiral and exists as a white, water-soluble solid . It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminonorvaline can be synthesized through various methods. One common approach involves the reduction of nitriles. For example, the nitrile group in 2-cyanopentanoic acid can be reduced to an amine using hydrogen gas over a nickel catalyst or lithium aluminum hydride (LiAlH₄) in dry ether . Another method involves the reaction of halogenoalkanes with ammonia, where the nitrogen lone pair in ammonia acts as a nucleophile and replaces the halogen in the halogenoalkane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the reduction of nitriles or the reaction of halogenoalkanes with ammonia under controlled conditions. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Aminonorvaline undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions typically involve hydrogen gas over a metal catalyst (e.g., nickel) or lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Substitution reactions often involve halogenoalkanes and ammonia, where the nitrogen lone pair in ammonia replaces the halogen in the halogenoalkane
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-Aminonorvaline has several scientific research applications across various fields:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its role in prebiotic chemistry and the origin of life .
Biology:
- Investigated for its incorporation into recombinant proteins in Escherichia coli, reflecting the imperfect selectivity of aminoacyl-tRNA synthetase .
Medicine:
- Explored for its potential in treating Alzheimer’s disease by reversing cognitive decline and synaptic loss in murine models .
- Studied as a negative feedback regulator in the treatment of metabolic syndrome in rats .
Industry:
Mechanism of Action
The mechanism of action of 2-Aminonorvaline involves its inhibition of the enzyme arginase, leading to increased levels of arginine and enhanced production of nitric oxide. This results in improved blood flow and muscle pumps during workouts, as well as enhanced nutrient delivery to muscles for better performance and recovery . Additionally, this compound’s effects on cognitive function and metabolic regulation are linked to its interactions with specific molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
Valine: An isomer of 2-Aminonorvaline, valine is a common amino acid incorporated into proteins.
Uniqueness: this compound is unique due to its specific structural properties and its ability to inhibit arginase, leading to increased nitric oxide production. This makes it particularly valuable in applications related to muscle performance and cardiovascular health . Additionally, its potential therapeutic applications in treating Alzheimer’s disease and metabolic syndrome further highlight its uniqueness compared to other similar compounds .
Properties
CAS No. |
118065-02-4 |
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Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2,2-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-2-3-5(6,7)4(8)9/h2-3,6-7H2,1H3,(H,8,9) |
InChI Key |
SXQWVGXLKTZECH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)(N)N |
Origin of Product |
United States |
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